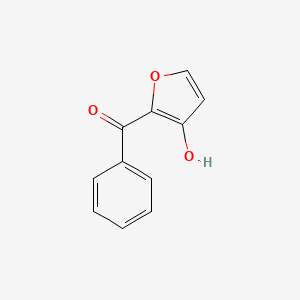
(3-Hydroxy-2-furanyl)phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-2-furanyl)phenylmethanone is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a hydroxy group at the 3-position and a phenylmethanone group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2-furanyl)phenylmethanone typically involves the reaction of 2-oxoaldehydes with aroylacetonitriles under basic conditions. A common method includes a one-pot tandem process that involves Knoevenagel condensation, Michael addition, selective amidation, and Paal-Knorr cyclization . The reaction is carried out in the presence of triethylamine and tert-butyl hydroperoxide, which facilitates the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydroxy-2-furanyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of (3-oxo-2-furanyl)phenylmethanone.
Reduction: Formation of (3-hydroxy-2-furanyl)phenylmethanol.
Substitution: Formation of various substituted furans depending on the electrophile used.
Applications De Recherche Scientifique
(3-Hydroxy-2-furanyl)phenylmethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3-Hydroxy-2-furanyl)phenylmethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylmethanone moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Hydroxy-2-furanyl)phenylmethanol: Similar structure but with an alcohol group instead of a carbonyl group.
(3-Oxo-2-furanyl)phenylmethanone: Similar structure but with a carbonyl group at the 3-position of the furan ring.
Uniqueness
(3-Hydroxy-2-furanyl)phenylmethanone is unique due to the presence of both a hydroxy group and a phenylmethanone moiety, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
69579-74-4 |
|---|---|
Formule moléculaire |
C11H8O3 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
(3-hydroxyfuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H8O3/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h1-7,12H |
Clé InChI |
RAFAVNTVTXJMAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14148591.png)
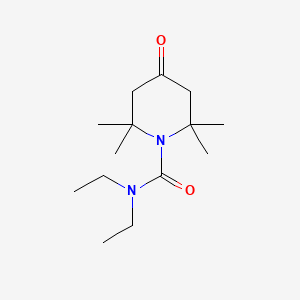
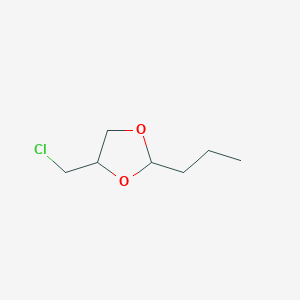
![ethyl 6-bromo-2-{[(4,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B14148615.png)
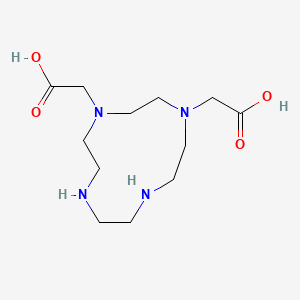

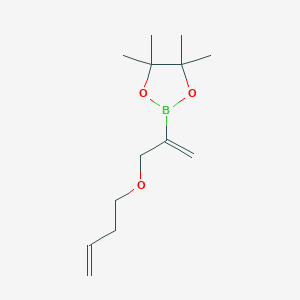

![[7-(Difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](morpholin-4-yl)methanone](/img/structure/B14148641.png)
![6-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14148643.png)
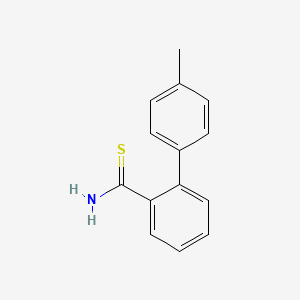
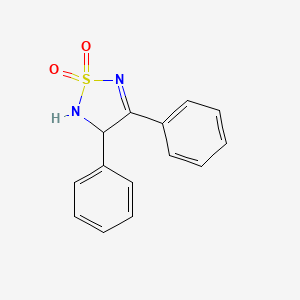
![4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148652.png)
![(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14148673.png)
